Chemical structure analysis of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid
Chemical structure analysis of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid
An In-depth Technical Guide to the Chemical Structure Analysis of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid
Foreword: The Imperative of Rigorous Structural Characterization
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent research is built. An incomplete or erroneous structural assignment can jeopardize years of research and significant financial investment. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the structural elucidation of 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid. This molecule, possessing both a biologically significant pyrazole core and a carboxylic acid moiety, represents a class of compounds with considerable therapeutic potential.[1][2][3] We will move beyond rote procedural lists, delving into the causality behind experimental choices and creating a self-validating analytical workflow.
Molecular Overview and Physicochemical Landscape
Structure: 2-(4-Ethoxy-pyrazol-1-yl)-2-methyl-propionic acid Molecular Formula: C₁₀H₁₆N₂O₃ Molecular Weight: 212.25 g/mol
The structure combines a 1,4-substituted pyrazole ring with a 2-methylpropionic acid group. The pyrazole ring is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[3] The ethoxy group at the 4-position of the pyrazole ring and the carboxylic acid functionality are key features that will dictate the molecule's chemical properties and inform our analytical approach.
Predicted Physicochemical Properties
Since experimental data for this specific molecule is not widely available, we rely on high-quality computational models to predict its physicochemical properties. These predictions are crucial for designing analytical methods, such as selecting appropriate solvents for NMR or mobile phases for chromatography.[4][5] A close analog, 2-(4-allyloxy-pyrazol-1-yl)-2-methyl-propionic acid (CAS 941295-60-7), is a solid with a melting point of 110-115°C and is soluble in DMSO, providing a valuable experimental reference point.[6]
| Property | Predicted Value | Significance for Analysis |
| Molecular Weight | 212.25 g/mol | Foundational for Mass Spectrometry. |
| logP | 1.5 - 2.0 | Indicates moderate lipophilicity; guides selection of chromatographic conditions. |
| pKa (acidic) | 4.0 - 5.0 | The carboxylic acid is expected to be a weak acid; critical for designing extraction and HPLC methods.[7] |
| Melting Point | 110 - 120 °C (Est.) | Suggests the compound is a solid at room temperature, informing sample handling.[6] |
| Solubility | Soluble in DMSO, Methanol | Guides solvent selection for NMR and sample preparation.[6] |
A Plausible Synthetic Pathway: Context for Analysis
Understanding the synthesis of a compound is vital for its analysis, as it informs the potential impurities that may be present. A plausible route to the target molecule involves a multi-step process, beginning with the formation of the pyrazole core. The synthesis of substituted pyrazole-4-carboxylic acids is well-documented in the literature.[8][9]
Spectroscopic Deep Dive: Decoding the Signature
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will use both ¹H and ¹³C NMR. [10] Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C. [11] Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is typically highly deshielded and broad. |
| ~7.8 | Singlet | 1H | Pyrazole H₅ | Pyrazole protons are in the aromatic region; this proton is adjacent to the substituted nitrogen. |
| ~7.5 | Singlet | 1H | Pyrazole H₃ | The second pyrazole proton. |
| ~4.0 | Quartet | 2H | -O-CH₂- CH₃ | Protons on the methylene group of the ethoxy moiety, split by the adjacent methyl group. |
| ~1.6 | Singlet | 6H | -C(CH₃ )₂ | The two methyl groups on the propionic acid backbone are equivalent and have no adjacent protons, resulting in a singlet. |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ | Protons on the terminal methyl of the ethoxy group, split by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded. [11] |
| ~150 | Pyrazole C₄ -O | The carbon atom of the pyrazole ring attached to the electronegative oxygen atom. |
| ~135 | Pyrazole C₅ | Unsubstituted pyrazole CH carbon. |
| ~130 | pyrazole C₃ | Unsubstituted pyrazole CH carbon. |
| ~65 | -O-CH₂- CH₃ | Methylene carbon of the ethoxy group. |
| ~58 | -C- (CH₃)₂ | Quaternary carbon of the propionic acid backbone. |
| ~25 | -C(CH₃ )₂ | The two equivalent methyl carbons. |
| ~15 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethoxy group. |
Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the molecule's composition through its fragmentation pattern. [12] Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Acquisition Mode: Acquire data in both positive and negative ion modes. Positive mode will show the [M+H]⁺ ion, while negative mode will show the [M-H]⁻ ion.
-
Fragmentation (MS/MS): Perform collision-induced dissociation (CID) on the parent ion to generate a fragmentation spectrum, which helps in structural confirmation.
Expected Mass Spectrometry Data (ESI+)
| m/z | Ion | Fragment Lost | Rationale |
| 213.12 | [M+H]⁺ | - | The protonated molecular ion. Its high-resolution mass should match the calculated exact mass of C₁₀H₁₇N₂O₃⁺. |
| 167.11 | [M+H - HCOOH]⁺ | HCOOH | Loss of the formic acid molecule is a common fragmentation for carboxylic acids. [13] |
| 185.12 | [M+H - C₂H₄]⁺ | C₂H₄ | Loss of ethylene from the ethoxy group. |
| 141.09 | [M+H - HCOOH - C₂H₂]⁺ | HCOOH, C₂H₂ | Subsequent fragmentation of the pyrazole ring after the initial loss of formic acid. Pyrazole rings can fragment via loss of acetylene. [14] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [15][16] Protocol: IR Data Acquisition
-
Sample Preparation: As the compound is a solid, mix a small amount (~1 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | A hallmark of a hydrogen-bonded carboxylic acid O-H group. [15][16] |
| ~2980 | C-H stretch | Alkyl | C-H bonds of the ethoxy and methyl groups. |
| ~1710 (strong) | C=O stretch | Carboxylic Acid | Confirms the presence of the carbonyl group. [16] |
| ~1550 | C=N/C=C stretch | Pyrazole Ring | Aromatic/heterocyclic ring stretching vibrations. |
| ~1250 | C-O stretch | Ether & Acid | Stretching vibrations from the ethoxy ether and the carboxylic acid C-O bond. |
Data Integration: The Convergence of Evidence
The power of this analytical approach lies in the synergy of the data. Each piece of information validates the others, leading to an unambiguous structural confirmation.
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